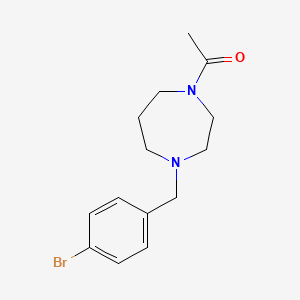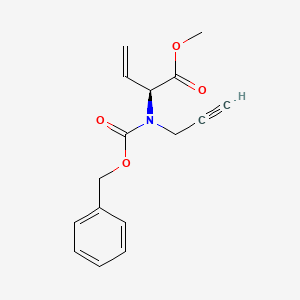![molecular formula C17H15N5O2S B14917655 3-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B14917655.png)
3-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C22H25N5O2S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves the condensation of 3-nitrobenzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazine . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions for several hours .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . Typical reaction conditions involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can interact with cellular receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzaldehyde 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- 3-(3-Methylphenyl)-2-[(2-naphthylmethyl)sulfanyl]-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
3-Nitrobenzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is unique due to its specific structural features, such as the presence of a nitro group and a hydrazone moiety. These features confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H15N5O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H15N5O2S/c23-22(24)12-5-3-4-11(8-12)9-20-21-16-15-13-6-1-2-7-14(13)25-17(15)19-10-18-16/h3-5,8-10H,1-2,6-7H2,(H,18,19,21)/b20-9+ |
InChI Key |
STZMEAFXWDJBIT-AWQFTUOYSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid](/img/structure/B14917576.png)


![4-[(2,4-Dichlorobenzyl)oxy]-3,5-diiodobenzaldehyde](/img/structure/B14917590.png)
![6-Bromo-5',5'-dimethyl-4',5'-dihydro-2'H-spiro[benzo[b][1,4]oxazine-2,3'-furan]-3(4H)-one](/img/structure/B14917593.png)


![[(19S)-10,19-diethyl-19-hydroxy-3-oxido-14,18-dioxo-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B14917599.png)





